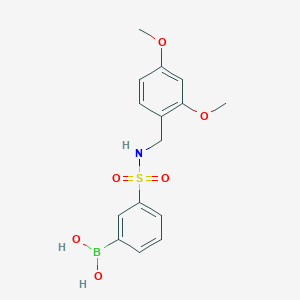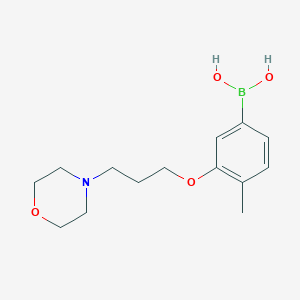
(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid
説明
3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid, referred to as 3-(N-DMBS)PBA, is a boronic acid derivative that has been used in a variety of scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. This compound has several advantages over other boronic acids, such as higher solubility and increased stability. In addition, it has been used to develop novel synthetic methods and to study the structure and function of biochemical and physiological systems.
科学的研究の応用
Medicinal Chemistry: Synthesis and Biological Applications
Boronic acids and their derivatives, like the compound , have gained significant attention in medicinal chemistry. They are used in the synthesis of various drugs due to their ability to improve selectivity, physicochemical, and pharmacokinetic characteristics. Notably, after the discovery of bortezomib, a boron-containing anticancer drug, the interest in these compounds has surged. They are now explored for their anticancer, antibacterial, and antiviral activities, as well as potential applications in sensors and delivery systems .
Boronate Affinity Materials for Separation and Sensing
The compound’s boronic acid moiety can be utilized to create boronate affinity materials (BAMs). These materials are increasingly used for the selective enrichment of cis-diol containing molecules, which is crucial in separation, sensing, imaging, diagnostics, and drug delivery. The high selectivity and binding affinity of these materials make them suitable for capturing target molecules like nucleosides and catechols, enhancing detection sensitivity and accuracy .
Drug Discovery: Target Molecule Modification
In drug discovery, the introduction of a boronic acid group to bioactive molecules can modify their molecular properties. This modification often leads to an improvement in the activity of existing drugs or the creation of new drugs with enhanced efficacy. The simplicity of preparing compounds with boronic acid groups further encourages their use in the design and development of new pharmaceuticals .
Diagnostic Applications
Boronic acids are known for their pH-responsive behavior, which allows them to form covalent complexes with cis-diol groups under certain conditions. This feature is exploited in diagnostic applications where boronic acid derivatives are used to develop pH-responsive materials. These materials can capture and release biomolecules in a controlled manner, aiding in the diagnosis of various health conditions .
Chemical Synthesis: Catalysts and Reagents
The boronic acid group in the compound serves as a versatile reagent in chemical synthesis. It is used in various catalytic reactions, including Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, and palladium-catalyzed stereoselective Heck-type reactions. These reactions are fundamental in the synthesis of complex organic molecules, making the compound a valuable asset in synthetic chemistry .
Material Science: Polymer Functionalization
Phenylboronic acid-functionalized polymers, derived from compounds like the one , are developed for their unique molecular recognition capabilities. These polymers can selectively recognize and bind to cis-diol containing molecules, which is beneficial in material science for creating smart materials with specific binding and release properties .
作用機序
Target of Action
The primary target of (3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that it may have a relatively stable and readily prepared profile
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
特性
IUPAC Name |
[3-[(2,4-dimethoxyphenyl)methylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO6S/c1-22-13-7-6-11(15(9-13)23-2)10-17-24(20,21)14-5-3-4-12(8-14)16(18)19/h3-9,17-19H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSXJFFAENGMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NCC2=C(C=C(C=C2)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)
![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)


![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)
![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)



![4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458582.png)

